1,3,3-Trimethyl-4-phenylazetidin-2-one
Description
1,3,3-Trimethyl-4-phenylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring substituted with three methyl groups at positions 1, 3, and 3, and a phenyl group at position 2. This compound belongs to the azetidin-2-one family, which is structurally analogous to penicillin’s β-lactam core but exhibits distinct stereoelectronic properties due to its substitution pattern.
Properties
CAS No. |
29668-85-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1,3,3-trimethyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2)10(13(3)11(12)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
PZJSRBNCLYPRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=O)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidin-2-one Derivatives
Key Findings :
Substituent Effects on Solubility :
- Methyl groups in this compound contribute to lipophilicity, limiting aqueous solubility compared to polar analogs like the 3-hydroxy or 4-nitrophenyl derivatives .
- The 3-nitromethylene substituent in introduces strong electron-withdrawing effects, enhancing reactivity in cycloaddition or nucleophilic substitution reactions.
Thermal and Chemical Stability :
- Chloroethyl-substituted analogs (e.g., ) exhibit stability under refrigeration, whereas hydroxy-substituted derivatives (e.g., ) may require inert storage conditions due to hydrogen-bonding interactions.
Synthetic Utility :
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